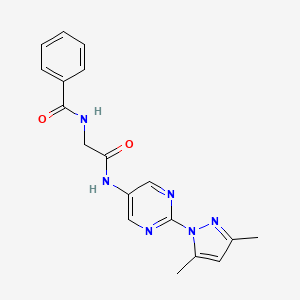

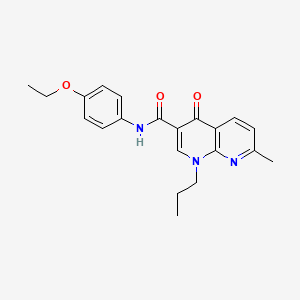

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole and pyrazoline derivatives are heterocyclic compounds that have been the focus of many studies due to their wide range of biological and pharmacological activities . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of a suitable precursor with a reagent that introduces the heterocyclic ring. For example, imidazole was first synthesized from glyoxal and ammonia .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered ring containing two nitrogen atoms. In the case of imidazole, one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out. For example, certain derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Antithyroid Agents

The compound’s derivatives exhibit antithyroid properties. Specifically, 2-thiouracil, a derivative of uracil, inhibits thyroid hormone biosynthesis. Prof. Edwin W. Astwood pioneered the use of 2-thiouracil to treat hyperthyroidism in patients with Graves’ disease . The thyroid gland produces hormones (T3, T4, and calcitonin) that regulate metabolism, growth, and cell development. These agents play a crucial role in managing thyroid disorders.

Antimicrobial Activity

Several complexes formed by coordinating 2-thiouracil and its derivatives exhibit antimicrobial properties. Notably, some of these complexes have bactericidal and fungicidal activity. Researchers have explored their potential in treating tuberculosis and arthritis . For instance, compounds like 4-[(2E)-2-benzylidene-hydrazino]-6-(4-fluoro-phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and others show promising antimicrobial effects .

Cytotoxic Properties

Certain complexes derived from this compound possess cytotoxic properties. These properties make them potential candidates for cancer treatment. Although further research is needed, these complexes could contribute to therapeutic strategies against various types of cancer .

Other Therapeutic Applications

Beyond the mentioned areas, researchers continue to explore additional therapeutic applications. For instance, methylthiouracil has been identified as an antithyroid drug that enhances cell growth, wound healing, and resistance to infection . Additionally, novel pyrazoline derivatives containing this compound have been investigated for neurotoxic potentials . Furthermore, imidazole-containing compounds related to this structure have shown anti-tubercular activity .

Mechanism of Action

Safety and Hazards

Future Directions

Given the wide range of biological and pharmacological activities exhibited by imidazole and pyrazoline derivatives, there is considerable interest in the development of new drugs based on these structures. Future research will likely focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name |

N-[2-[[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c1-12-8-13(2)24(23-12)18-20-9-15(10-21-18)22-16(25)11-19-17(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAFDFQHUNSDJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)

![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)

![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)

![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)

![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine](/img/structure/B2642612.png)

![N-Ethyl-N-[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2642616.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)

![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)